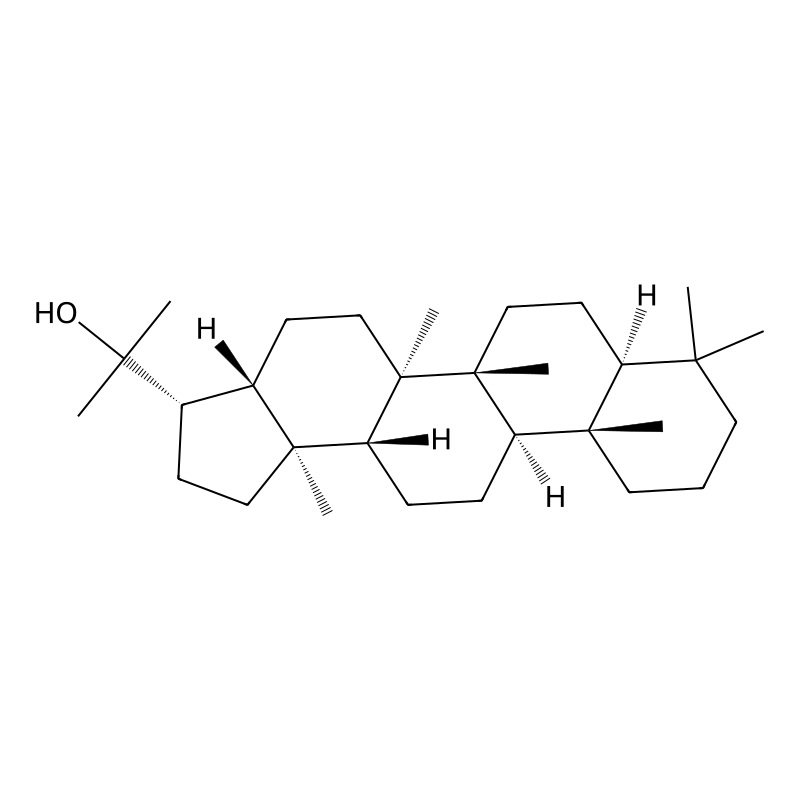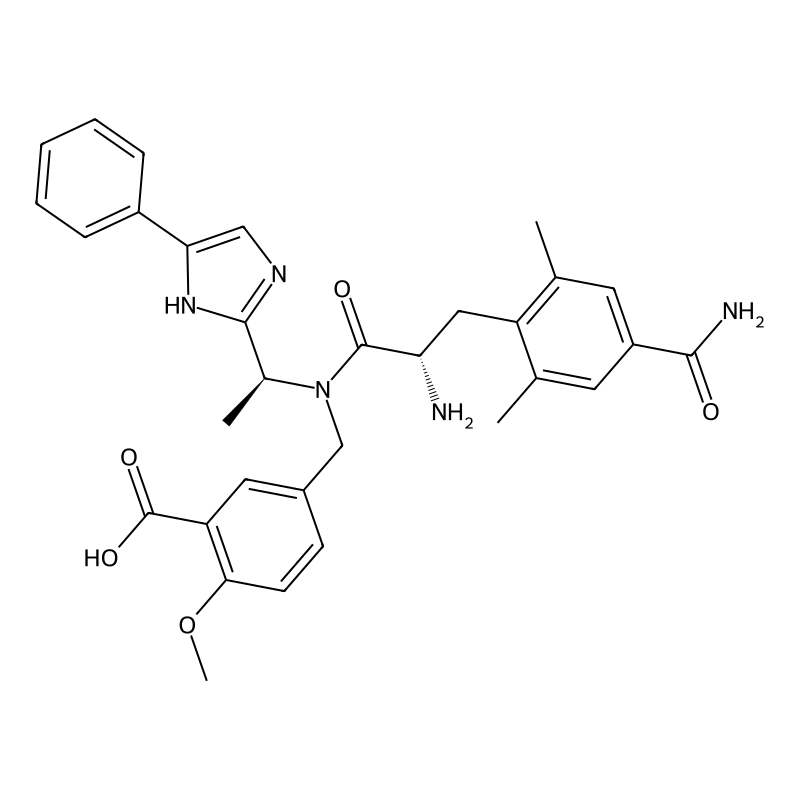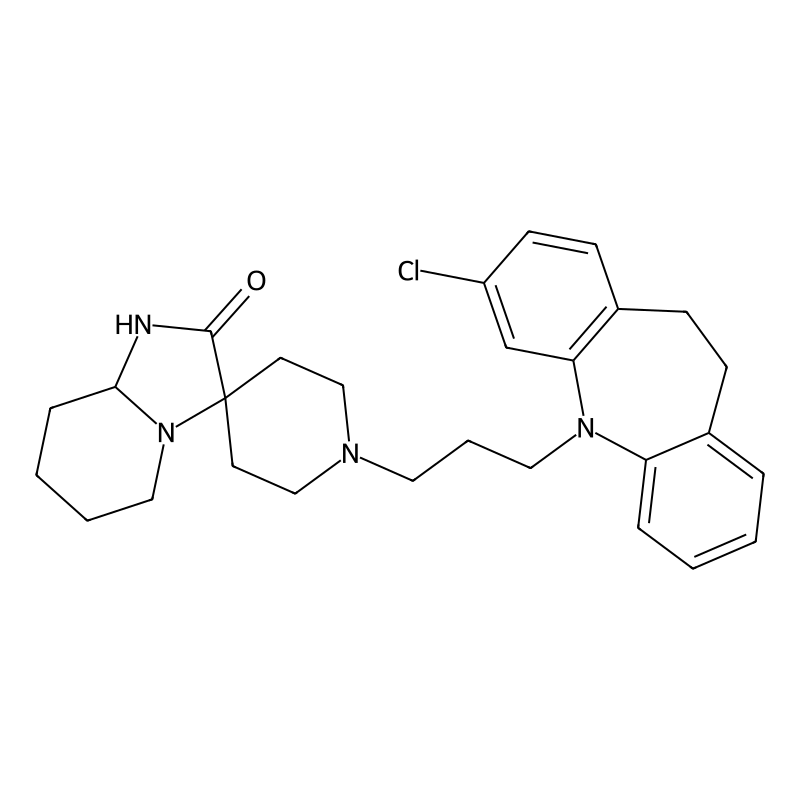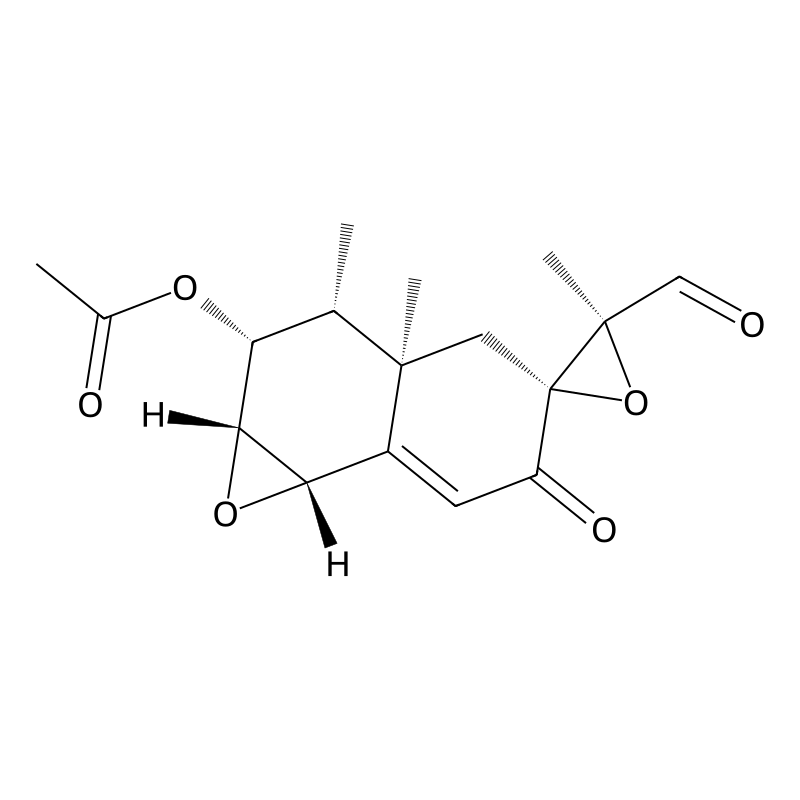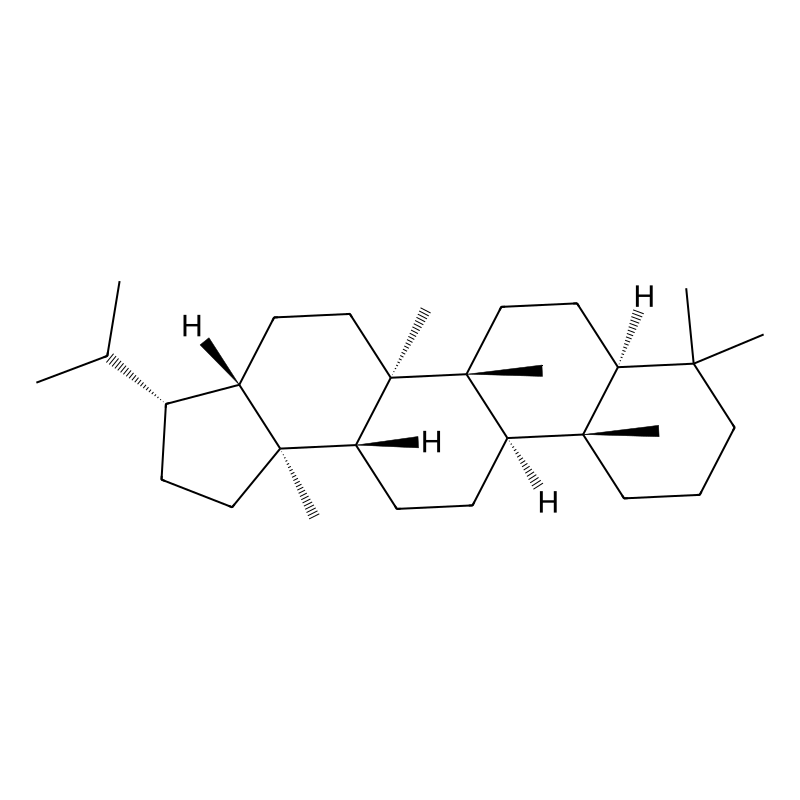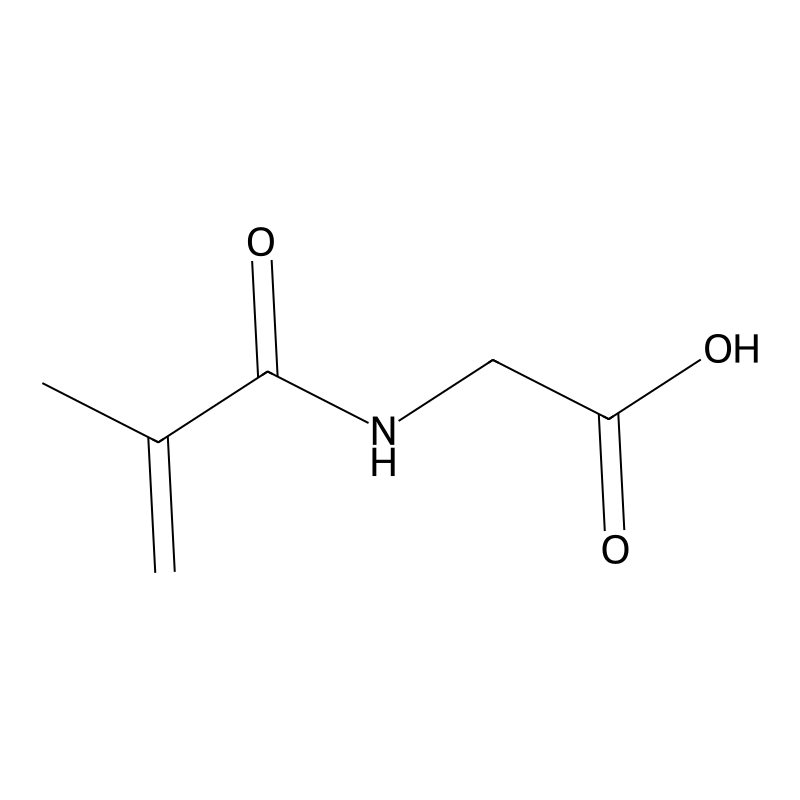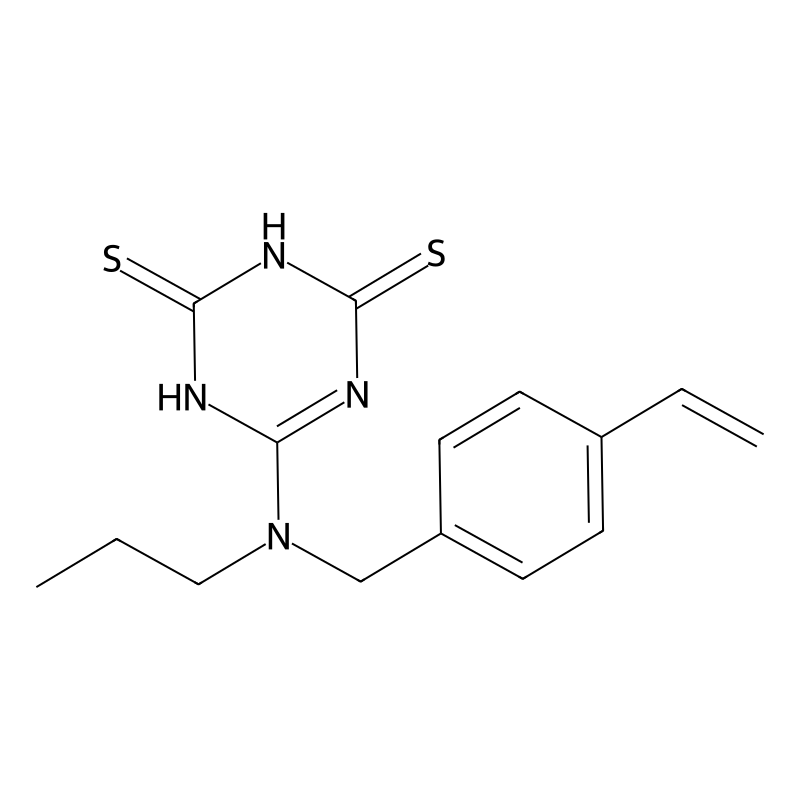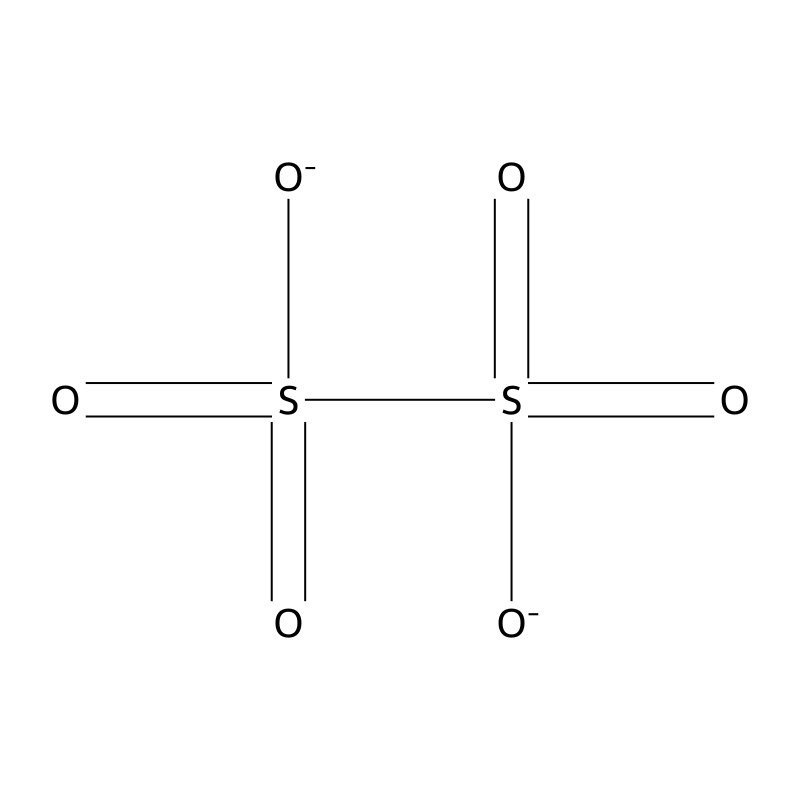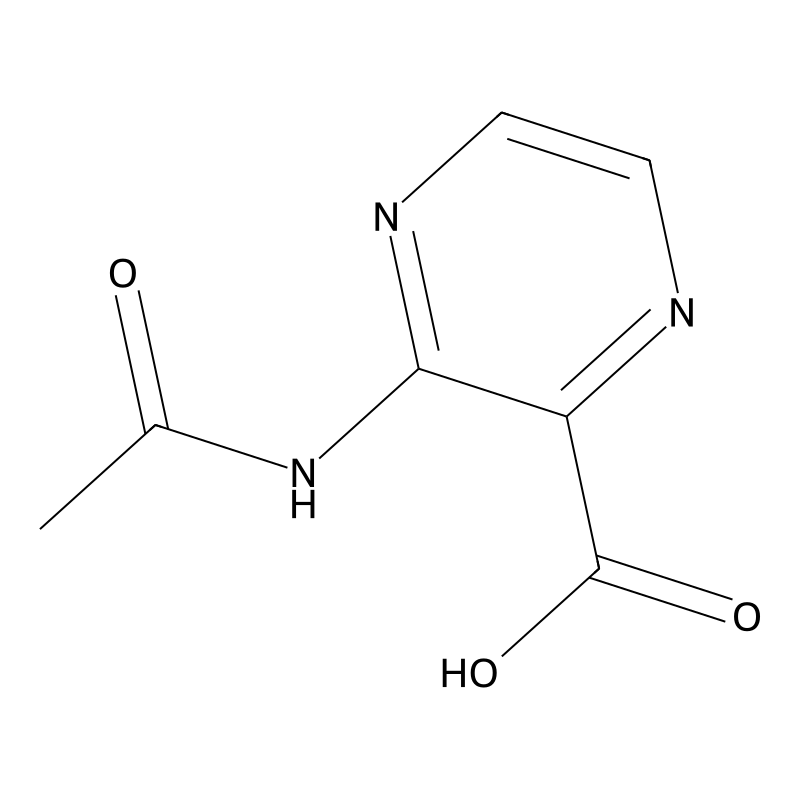4,4-Dicyano-3-methyl-3-butenal dimethyl acetal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Heterocyclic Compounds:
4,4-Dicyano-3-methyl-3-butenal dimethyl acetal has been explored in the synthesis of various heterocyclic compounds, particularly pyridines. One study details its use as a precursor to 3-cyano-4-methyl-2-pyridone, a key intermediate in the synthesis of 2-chloro-3-amino-4-methylpyridine (CAPIC), a compound with potential pharmaceutical applications. The reaction involves condensation with malononitrile followed by acidic hydrolysis and cyclization.
4,4-Dicyano-3-methyl-3-butenal dimethyl acetal is a chemical compound with the molecular formula C₉H₁₂N₂O₂. It is characterized by the presence of two cyano groups and a dimethyl acetal functional group, which contributes to its unique chemical properties. The compound has garnered interest for its potential applications in organic synthesis and as an intermediate in various
The reactivity of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal is primarily attributed to its functional groups. It can undergo several significant reactions:
- Acid-Catalyzed Reactions: The compound reacts with strong acids, such as concentrated sulfuric acid, to form various pyridone derivatives through cyclization processes. This reaction is exothermic and requires careful temperature control to prevent decomposition .
- Nucleophilic Substitution: The cyano groups in the compound are susceptible to nucleophilic attack, making it a valuable precursor in synthesizing other nitrogen-containing compounds .
The synthesis of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal typically involves the following steps:
- Starting Materials: The synthesis begins with malononitrile and acetylacetaldehyde dimethyl acetal.
- Reaction Conditions: These starting materials are combined in a solvent (like toluene) under controlled conditions, often involving the addition of a catalyst such as piperidinium acetate.
- Product Isolation: After stirring for an extended period, the reaction mixture is processed to isolate 4,4-dicyano-3-methyl-3-butenal dimethyl acetal alongside other by-products .
4,4-Dicyano-3-methyl-3-butenal dimethyl acetal finds application primarily in organic synthesis as an intermediate for producing complex molecules. Its unique structure allows it to be used in:
- Synthesis of Pyridones: The compound is crucial for synthesizing various pyridone derivatives through cyclization reactions.
- Material Science: It may serve as a building block for polymers or other materials due to its reactive functional groups.
Several compounds share structural similarities with 4,4-dicyano-3-methyl-3-butenal dimethyl acetal. These include:
- Malononitrile: A simpler compound that serves as a precursor in various organic syntheses.
- Acetylacetaldehyde Dimethyl Acetal: Often used in conjunction with malononitrile to produce 4,4-dicyano-3-methyl-3-butenal dimethyl acetal.
- 1,1-Dicyano-4-methoxy-2-methyl-1,3-butadiene: A related compound that can be synthesized alongside 4,4-dicyano-3-methyl-3-butenal dimethyl acetal during certain reactions.
Comparison TableCompound Name Structural Features Unique Properties 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal Two cyano groups; dimethyl acetal Versatile intermediate for pyridone synthesis Malononitrile Simple dicarbonitrile Used widely in organic synthesis Acetylacetaldehyde Dimethyl Acetal Acetal functional group Precursor for various reactions 1,1-Dicyano-4-methoxy-2-methyl-1,3-butadiene Methoxy group; dicyano functionality Similar reactivity profile
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal | Two cyano groups; dimethyl acetal | Versatile intermediate for pyridone synthesis |
| Malononitrile | Simple dicarbonitrile | Used widely in organic synthesis |
| Acetylacetaldehyde Dimethyl Acetal | Acetal functional group | Precursor for various reactions |
| 1,1-Dicyano-4-methoxy-2-methyl-1,3-butadiene | Methoxy group; dicyano functionality | Similar reactivity profile |
This comparison highlights the unique position of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal within a family of reactive compounds used in organic chemistry.
The traditional laboratory-scale synthesis of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal relies primarily on the Knoevenagel condensation reaction between acetylacetaldehyde dimethyl acetal and malononitrile [1] [2]. This classical approach represents the most widely documented method for producing this dicyano compound under controlled laboratory conditions .
Reaction Mechanism and Conditions
The Knoevenagel condensation mechanism involves several key steps that facilitate the formation of the target compound [5] [6]. The reaction begins with the deprotonation of malononitrile by a base catalyst to form a resonance-stabilized anion [7] [6]. Subsequently, this anion performs a nucleophilic attack on the carbonyl carbon of acetylacetaldehyde dimethyl acetal, establishing a new carbon-carbon bond [7]. The resulting intermediate undergoes elimination to yield the final α,β-unsaturated dicyano product [6].
The optimal reaction conditions for laboratory-scale synthesis involve the use of piperidinium acetate as the preferred catalyst at concentrations of 5.42 grams per 0.037 moles of reactant [1]. Toluene serves as the most effective solvent system, with reactions typically conducted at room temperature for approximately 24 hours [1] [2]. The reaction mixture requires careful pH control, as the acetate anion abstracts protons from the active methylene group of malononitrile while the piperidinium cation stabilizes the intermediate species [8].
Yield Optimization and Product Distribution
Laboratory-scale synthesis typically yields a mixture of two primary products: 4,4-dicyano-3-methyl-3-butenal dimethyl acetal as the major component and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene as a minor byproduct [1] [2]. The product distribution demonstrates approximately 71.9% yield of the desired compound and 21.6% yield of the byproduct under standard conditions [1].
Reaction optimization studies indicate that temperature control significantly influences product selectivity and overall yield [7] [9]. Moderate temperatures between 15-25°C provide optimal conditions, as higher temperatures can promote side reactions and reduce the desired product yield [2] [9]. The stoichiometric ratio of reactants also plays a crucial role, with equimolar amounts of acetylacetaldehyde dimethyl acetal and malononitrile providing the best conversion efficiency [1].
Characterization and Analytical Data
The synthesized product exhibits characteristic spectroscopic properties that enable precise identification and purity assessment [1]. Proton nuclear magnetic resonance spectroscopy reveals diagnostic signals at 4.55 ppm (multiplet, 1H), 3.4 ppm (singlet, 6H), 2.9 ppm (doublet, 2H), and 2.25 ppm (singlet, 3H) [1]. Infrared spectroscopy displays key absorption bands at 3059, 2219, 1629, 1547, 1359, 1248, 1143, and 981 reciprocal centimeters [1].
Mass spectrometric analysis provides molecular ion peaks at mass-to-charge ratio 179, with fragmentation patterns showing peaks at 149, 121, and 75 [1]. These analytical parameters serve as quality control benchmarks for laboratory-scale synthesis and enable researchers to verify product identity and assess reaction efficiency [10].
Industrial Manufacturing Processes and Optimization Strategies
Industrial manufacturing of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal employs scaled-up versions of the laboratory Knoevenagel condensation with significant process modifications to ensure economic viability and consistent quality [1] [11]. The transition from laboratory to industrial scale requires careful consideration of heat management, mixing efficiency, and product recovery systems [11].
Large-Scale Reaction Systems
Industrial production utilizes continuous stirred-tank reactors equipped with precise temperature control systems to manage the exothermic nature of the condensation reaction [1] [12]. The process begins with the controlled addition of malononitrile to a stirred solution containing acetylacetaldehyde dimethyl acetal and piperidinium acetate catalyst in toluene [1]. The addition rate is carefully regulated over a 20-minute period to prevent excessive heat generation and maintain optimal reaction conditions [1].
Industrial reactors typically operate with volumes ranging from 150 liters to several thousand liters, depending on production requirements [1] [11]. The reaction mixture undergoes continuous stirring for 24 hours at ambient temperature, followed by aqueous washing with 50 milliliters of water per 150 milliliters of organic phase [1]. This washing step removes water-soluble impurities and catalyst residues before product isolation .
Purification and Recovery Techniques
Industrial purification employs advanced separation techniques to achieve high product purity and maximize yield [1] [13]. The crude reaction mixture undergoes rotary evaporation to remove the bulk solvent, followed by specialized distillation processes [1]. Wiped film evaporation represents the preferred industrial method, operating at 109°C and 0.1 millimeters of mercury pressure with rotation speeds of 240 revolutions per minute [1].
This purification method yields approximately 60.1 kilograms of product from the crude mixture, representing an overall process efficiency of 85.0% [1]. The final product demonstrates analytical purity levels of 94.0%, meeting industrial quality specifications for downstream applications [1] [13].
| Process Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 150 mL | 150 L - 5000 L |
| Reaction Time | 24 hours | 24 hours |
| Temperature | Room temperature | 15-25°C controlled |
| Catalyst Loading | 5.42 g (0.037 mol) | Proportionally scaled |
| Purification Method | Column chromatography | Wiped film evaporation |
| Final Purity | 90-95% | 94.0% |
| Overall Yield | 71.9% | 85.0% |
Process Optimization Strategies
Industrial optimization focuses on several key parameters that significantly impact production efficiency and product quality [11] [12]. Temperature management represents the most critical optimization target, as the reaction exhibits high sensitivity to thermal variations [9]. Advanced process control systems monitor reaction temperature continuously and implement automated cooling or heating adjustments to maintain optimal conditions [12].
Catalyst optimization studies demonstrate that piperidinium acetate concentration directly correlates with reaction rate and selectivity [8] [6]. Industrial processes typically employ catalyst loadings of 10-15 milligrams per gram of limiting reagent to ensure complete conversion while minimizing purification challenges [8]. The catalyst can be recovered and recycled through aqueous extraction processes, reducing overall production costs [6].
Solvent recovery systems play a crucial role in industrial sustainability and cost management [13]. Toluene recovery through distillation achieves recycling rates exceeding 95%, significantly reducing raw material costs and environmental impact [11] [13]. The recovered solvent undergoes quality testing to ensure purity standards before reuse in subsequent production cycles [12].
Alternative Synthetic Routes and Catalytic Systems
Beyond the traditional Knoevenagel condensation approach, several alternative synthetic routes and catalytic systems have been developed for the preparation of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal [14] [15]. These methods offer distinct advantages in terms of reaction conditions, catalyst requirements, and environmental sustainability [16] [17].
Acid-Catalyzed Cyclization Methods
Alternative synthesis approaches employ strong acid catalysts to facilitate cyclization reactions that generate the target compound through different mechanistic pathways [1] [18]. Concentrated sulfuric acid serves as an effective catalyst for the acid-catalyzed cyclization of precursor compounds at temperatures between 30-50°C [1]. This method requires careful temperature control to prevent decomposition, with optimal conditions maintained at 50°C for approximately 1.5 hours [1].
The acid-catalyzed route demonstrates several advantages over traditional base-catalyzed methods, including reduced reaction times and improved selectivity toward the desired product [18]. However, this approach requires specialized equipment capable of handling corrosive reagents and managing the highly exothermic nature of the cyclization process [1] [18].
Heterogeneous Catalytic Systems
Modern synthetic approaches increasingly utilize heterogeneous catalytic systems that offer improved sustainability and simplified purification processes [16] [17]. Metal-organic framework catalysts containing basic amine functional groups demonstrate exceptional activity for dicyano compound synthesis [6]. These catalysts combine Lewis acid metal centers with basic organic linkers to provide bifunctional catalytic sites [6].
Experimental studies reveal that ethylenediamine-functionalized metal-organic frameworks achieve complete conversion within 5 minutes at room temperature [6]. The heterogeneous nature of these catalysts enables simple recovery through filtration and subsequent reuse without significant activity loss [6]. This approach represents a significant advancement in green chemistry applications for dicyano compound synthesis [17].
Photocatalytic and Electrochemical Methods
Emerging synthetic methodologies incorporate photocatalytic and electrochemical approaches that operate under mild conditions with minimal environmental impact [15] [19]. Photocatalytic Knoevenagel condensation employs methyl orange as a photocatalyst under white light irradiation, achieving quantitative yields in significantly reduced reaction times [19].
The photocatalytic approach demonstrates particular advantages for large-scale applications, as it eliminates the need for high temperatures and harsh chemical catalysts [19]. Scale-up reactions using photocatalytic methods achieve 80% yields with excellent selectivity, indicating strong potential for industrial implementation [19].
| Catalytic System | Temperature | Reaction Time | Yield | Advantages |
|---|---|---|---|---|
| Piperidinium acetate | Room temperature | 24 hours | 71.9% | Well-established, reliable |
| Concentrated H₂SO₄ | 50°C | 1.5 hours | 85%+ | Faster reaction, high selectivity |
| Metal-organic framework | Room temperature | 5 minutes | 100% | Recyclable, green chemistry |
| Photocatalyst (methyl orange) | Room temperature | <1 hour | 80-99% | Mild conditions, scalable |
Ionic Liquid Catalysis
Room temperature ionic liquids present another innovative catalytic approach for dicyano compound synthesis [20] [21]. 1-methoxyethyl-3-methylimidazolium trifluoroacetate demonstrates exceptional catalytic activity, promoting Knoevenagel condensation reactions with yields ranging from 77-99% depending on substrate structure [20].
Ionic liquid catalysts offer several distinct advantages, including negligible vapor pressure, thermal stability, and excellent recyclability [20]. The catalytic system operates effectively without additional co-solvents, simplifying reaction setup and product isolation [20] [21]. Substrate scope studies indicate broad tolerance for various aromatic aldehydes, with electron-withdrawing groups providing enhanced yields compared to electron-donating substituents [20].
Electrophilic and Nucleophilic Reaction Mechanisms
The dual functionality of 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal creates distinct reactive sites that can undergo both electrophilic and nucleophilic attack mechanisms. The cyano groups function as powerful electron-withdrawing units with a Hammett sigma parameter of 0.66 [3], while the acetal carbon serves as an electrophilic center under acidic conditions [4].
Electrophilic Reactivity of Cyano Groups
The cyano groups in this compound exhibit characteristic electrophilic behavior due to the highly polarized carbon-nitrogen triple bond [5] [6]. The carbon atom of the cyano group carries a significant partial positive charge, making it susceptible to nucleophilic attack. The mechanism typically proceeds through an addition-elimination sequence where nucleophiles initially form tetrahedral intermediates before undergoing subsequent transformations [7] [8].
When treated with nucleophilic species such as hydroxide ions or alcohols, the cyano carbon undergoes nucleophilic addition to form iminyl anion intermediates. These intermediates can be protonated to yield imidic acid derivatives, which readily tautomerize to the corresponding amide forms. Under hydrolytic conditions, further nucleophilic attack by water molecules leads to complete hydrolysis, producing carboxylic acids and ammonia derivatives [7].
The strong electron-withdrawing nature of the cyano groups also activates adjacent carbon atoms toward nucleophilic attack [9] [10]. The presence of two cyano groups creates a pronounced electrophilic character at the central carbon, facilitating reactions with organometallic reagents such as Grignard reagents or organolithium compounds. These reactions typically proceed through nucleophilic addition mechanisms, followed by hydrolytic workup to yield ketone products [8].
Nucleophilic Attack on Acetal Functionality
The acetal group in 4,4-dicyano-3-methyl-3-butenal dimethyl acetal undergoes characteristic nucleophilic substitution reactions under acidic conditions [4] [11]. The mechanism can proceed through either unimolecular (SN1) or bimolecular (SN2) pathways, depending on the reaction conditions and nucleophile strength [12].
Under acidic conditions, protonation of one of the methoxy groups converts it into a good leaving group [11]. The departure of methanol generates an oxonium ion intermediate, which is highly electrophilic and readily attacked by nucleophiles. Water molecules, being present in excess during hydrolytic conditions, preferentially attack this intermediate to form hemiacetal intermediates [4].
The hemiacetal intermediate represents a crucial mechanistic branch point. Under continued acidic conditions, the hydroxyl group can be protonated and eliminated as water, generating a second oxonium ion intermediate. This species undergoes another nucleophilic attack by water, ultimately leading to complete hydrolysis and formation of the parent aldehyde [11] [13].
Research has demonstrated that acetal hydrolysis can proceed through different mechanistic pathways depending on the specific conditions employed [14] [15]. The A-1 mechanism involves rate-limiting formation of a carbocation intermediate, while the A-2 mechanism features bimolecular attack with the nucleophile participating in the rate-determining step. The choice between these pathways depends on factors such as solvent polarity, nucleophile concentration, and the presence of catalytic species [16].
Oxidation-Reduction Behavior and Byproduct Formation
The oxidation-reduction chemistry of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal involves multiple reactive sites and can lead to diverse product distributions depending on the specific reagents and conditions employed [17].
Oxidative Transformations
Oxidation reactions of this compound can target different functional groups within the molecule. The cyano groups, while generally resistant to mild oxidizing conditions, can undergo oxidative hydrolysis under vigorous conditions [7]. Treatment with strong oxidizing agents such as potassium permanganate or chromic acid in acidic media leads to complete oxidation of the cyano groups to carboxylic acid functionalities, with concurrent formation of carbon dioxide and water as byproducts .
The acetal functionality exhibits different oxidative behavior. Under mild oxidizing conditions, the acetal can be converted to the corresponding carboxylic acid derivative through a series of intermediates [18]. The mechanism involves initial oxidation of the acetal carbon to form a hemiacetal intermediate, followed by further oxidation to yield the carboxylic acid. This transformation is typically accompanied by the formation of formaldehyde and formic acid as secondary products [17].
Air oxidation represents another important pathway, particularly under basic conditions. The compound can undergo autoxidation reactions that lead to the formation of various oxidized byproducts, including aldehydes, ketones, and carboxylic acids. These reactions typically proceed through radical chain mechanisms involving the abstraction of hydrogen atoms from the methyl group or the acetal carbon [19].
Reductive Transformations
Reduction reactions of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal exhibit selectivity based on the reducing agent employed. Lithium aluminum hydride, being a strong reducing agent, can reduce both the cyano groups and potentially affect the acetal functionality [20]. The reduction of cyano groups proceeds through hydride addition to form imine intermediates, which are subsequently protonated to yield primary amine products [8].
Sodium borohydride, being a milder reducing agent, shows selectivity toward the cyano groups while leaving the acetal functionality largely intact under controlled conditions [20]. This selectivity allows for partial reduction strategies where only one of the two cyano groups is reduced, leading to mixed cyano-amine products.
Diisobutylaluminum hydride represents an important reagent for selective partial reduction of cyano groups to aldehydes [17]. This transformation proceeds through the formation of aluminum-coordinated imine intermediates, which are hydrolyzed during workup to yield the corresponding aldehydes. The reaction conditions must be carefully controlled to prevent over-reduction to primary alcohols.
Byproduct Formation Patterns
The formation of byproducts during oxidation-reduction reactions follows predictable patterns based on the mechanistic pathways involved [21] [19]. Oxidative reactions typically generate water, carbon dioxide, and various inorganic salts corresponding to the oxidizing agent used. Reductive reactions produce ammonia or ammonium salts from cyano group reduction, along with metal alkoxide or hydride residues from the reducing agents [20].
Secondary byproducts often arise from competing reaction pathways or over-reaction of primary products. For example, the reduction of cyano groups can lead to imine intermediates that undergo subsequent hydrolysis to form aldehydes and ammonia. These aldehydes can then participate in aldol condensation reactions, leading to higher molecular weight byproducts [17].
Cyclization Pathways for Heterocyclic Compound Formation
4,4-Dicyano-3-methyl-3-butenal dimethyl acetal serves as a versatile precursor for heterocyclic compound synthesis through various cyclization pathways [22] [24]. The presence of multiple reactive sites enables the formation of diverse ring systems through carefully controlled reaction sequences.
Pyridine Ring Formation
The synthesis of pyridine derivatives represents one of the most important applications of this compound [22] [24] [25]. The mechanism involves initial hydrolysis of the acetal functionality to generate the corresponding aldehyde, followed by condensation with ammonia or primary amines. The resulting intermediate undergoes cyclization through nucleophilic attack of the amine nitrogen on one of the cyano groups, forming a six-membered ring .
The cyclization process proceeds through a multi-step mechanism involving Knoevenagel condensation, Michael addition, and subsequent aromatization [26] [27]. The strongly electron-withdrawing nature of the cyano groups facilitates the initial condensation step by increasing the electrophilic character of the carbonyl carbon. The resulting α,β-unsaturated intermediate then undergoes intramolecular cyclization to form the pyridine ring system [24].
Research has demonstrated that the reaction conditions significantly influence the regioselectivity and yield of pyridine formation [24] [28]. Basic conditions favor the cyclization pathway, while acidic conditions can lead to competing hydrolysis reactions. The choice of base catalyst affects both the reaction rate and the selectivity, with amine bases such as piperidine acetate showing optimal performance [29].
Alternative Heterocyclic Systems
Beyond pyridine formation, 4,4-dicyano-3-methyl-3-butenal dimethyl acetal can participate in the synthesis of other heterocyclic systems through modified reaction pathways [30] [31]. The incorporation of sulfur-containing reagents enables the formation of thiophene derivatives through Gewald-type reactions [26]. These transformations involve initial condensation with aldehydes or ketones in the presence of elemental sulfur and base catalysts.
The formation of pyrimidine derivatives occurs through reaction with urea or guanidine derivatives [31]. The mechanism involves initial condensation of the aldehyde functionality with the nitrogen nucleophile, followed by cyclization through attack on one of the cyano groups. The resulting six-membered heterocycle contains two nitrogen atoms and exhibits different electronic properties compared to the corresponding pyridine derivatives.
Benzimidazole formation represents another important cyclization pathway, particularly when the compound is treated with aromatic diamines such as o-phenylenediamine [30]. The reaction proceeds through initial condensation of the aldehyde with one of the amine groups, followed by cyclization involving the cyano functionality to form the fused bicyclic system.
Mechanistic Considerations for Cyclization
The cyclization mechanisms generally involve the formation of key intermediates that determine the final ring structure [32] [33]. The acetal hydrolysis step often represents the rate-limiting process, as it generates the reactive aldehyde species necessary for subsequent condensation reactions [11]. The choice of hydrolysis conditions can therefore significantly impact the overall efficiency of the cyclization process.
Intramolecular cyclization steps typically proceed through chair-like transition states that minimize steric interactions [12] [32]. The cyano groups participate as electron-withdrawing activating groups that facilitate the ring-forming nucleophilic attacks. The high degree of conjugation in the final aromatic products provides thermodynamic driving force for the cyclization reactions.
